Cas no 2171414-35-8 ((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid)
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid è un composto organico complesso utilizzato principalmente nella sintesi peptidica. La sua struttura include un gruppo Fmoc (9-fluorenilmetossicarbonile), che offre una protezione temporanea altamente selettiva per i gruppi amminici durante le reazioni di accoppiamento. La configurazione stereochimica (R) garantisce una specificità enantiomerica, cruciale per applicazioni farmaceutiche e biochimiche. La presenza della catena esanoica acidica migliora la solubilità in solventi organici polari, facilitando la purificazione. Questo derivato è particolarmente utile nella sintesi di peptidi modificati, grazie alla sua stabilità sotto condizioni di reazione standard e alla rimozione controllata del gruppo Fmoc in ambiente basico. La sua purezza e reattività lo rendono adatto per ricerche avanzate in chimica bioorganica.

2171414-35-8 structure
Nome del prodotto:(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid
- 2171414-35-8
- (3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid
- EN300-1472477
-
- Inchi: 1S/C27H34N2O5/c1-3-9-18(26(32)29-19(10-4-2)15-25(30)31)16-28-27(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h5-8,11-14,18-19,24H,3-4,9-10,15-17H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)/t18?,19-/m1/s1
- Chiave InChI: OBAOUKPVDHENCS-MUMRKEEXSA-N
- Sorrisi: O(C(NCC(C(N[C@@H](CC(=O)O)CCC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 466.24677219g/mol
- Massa monoisotopica: 466.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 34
- Conta legami ruotabili: 13
- Complessità: 662
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 105Ų
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472477-1000mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472477-250mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1472477-500mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1472477-5000mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1472477-10000mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1472477-1.0g |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1472477-2500mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1472477-100mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1472477-50mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid |
2171414-35-8 | 50mg |
$2829.0 | 2023-09-29 |
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid Letteratura correlata
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
5. Book reviews
2171414-35-8 ((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid) Prodotti correlati
- 1597315-56-4(1-butyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1105206-44-7(5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole)
- 2680612-64-8(2-(3-chlorophenyl)-2-4-(2,2,2-trifluoroacetyl)piperazin-1-ylacetic acid)
- 1788677-09-7(4-(4-fluorophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide)
- 868369-10-2(4-bromo-N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1207009-18-4(4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one)
- 1806443-02-6(2-Bromo-1-(3-ethoxy-5-fluorophenyl)propan-1-one)
- 868220-20-6(5-(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2866322-37-2(methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate)
- 2138019-30-2(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-(ethylamino)ethane-1-sulfonamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
